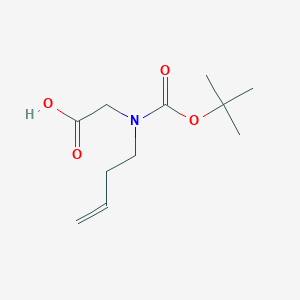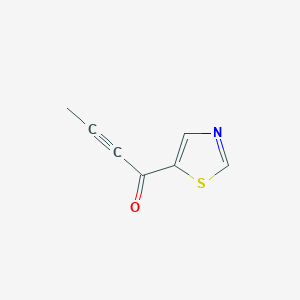
1-(1,3-Thiazol-5-yl)but-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-5-yl)but-2-yn-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Métodos De Preparación
The synthesis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1,3-Thiazol-5-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-5-yl)but-2-yn-1-one has a wide range of scientific research applications:
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. .
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals, dyes, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including the inhibition of enzymes and the modulation of receptor activity. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1-(1,3-Thiazol-5-yl)but-2-yn-1-one can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
1-(1,3-Thiazol-2-yl)ethanone: Used in the synthesis of various pharmaceuticals.
Thiazofurin: An anticancer agent with a different substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H5NOS |
|---|---|
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-5-yl)but-2-yn-1-one |
InChI |
InChI=1S/C7H5NOS/c1-2-3-6(9)7-4-8-5-10-7/h4-5H,1H3 |
Clave InChI |
GDWWVHNZICYHAI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)C1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
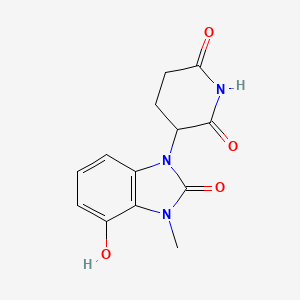
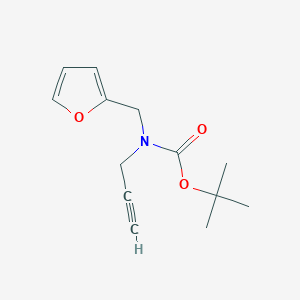
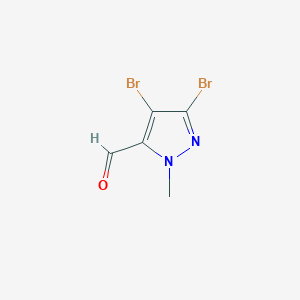
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
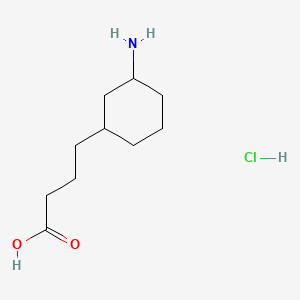
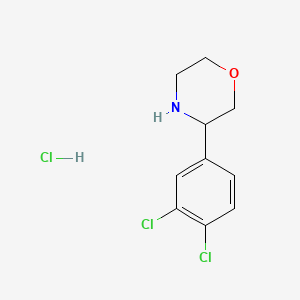


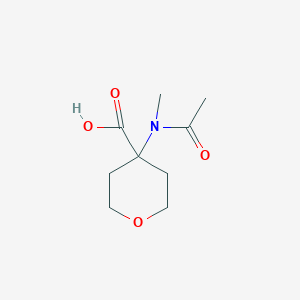

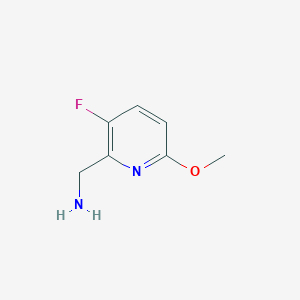
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
